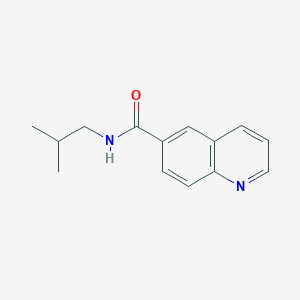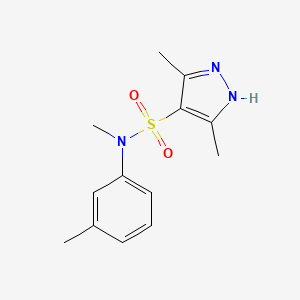![molecular formula C13H20FNO B7590406 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol, also known as FFMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic agonists, which are drugs that activate beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscle, and their activation can have a range of physiological effects.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves activation of beta-adrenergic receptors, specifically the beta-2 receptor subtype. Activation of these receptors leads to relaxation of smooth muscle in the airways, which can improve breathing in patients with respiratory conditions. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has positive inotropic and chronotropic effects on the heart, which can improve cardiac function.
Biochemical and Physiological Effects
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has a range of biochemical and physiological effects on the body. These include increased heart rate and cardiac output, bronchodilation, and increased metabolic rate. 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol can also stimulate the release of glucose from the liver, which can be beneficial in certain medical conditions.
Advantages and Limitations for Lab Experiments
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has several advantages as a research tool, including its well-established mechanism of action and its ability to selectively activate beta-2 receptors. However, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol also has limitations, including its potential for off-target effects and its potential to cause adverse effects in certain patient populations.
Future Directions
There are several potential future directions for research on 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. One area of interest is the development of more selective beta-2 agonists that can activate the receptor without causing off-target effects. Another area of interest is the use of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in combination with other drugs to improve therapeutic outcomes. Additionally, further research is needed to fully understand the potential benefits and limitations of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol in various medical conditions.
Synthesis Methods
The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol involves several steps, including the reaction of 2-fluorobenzyl chloride with isopropylamine to form the intermediate 2-fluorobenzylisopropylamine. This intermediate is then reacted with 3-chloro-1-propanol to produce 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol. The synthesis of 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been optimized to improve yields and reduce the formation of impurities.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including cardiology, respiratory medicine, and sports medicine. In cardiology, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In sports medicine, 3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol has been studied for its potential to enhance athletic performance.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl-propan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)15(8-5-9-16)10-12-6-3-4-7-13(12)14/h3-4,6-7,11,16H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGGVCUICCEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)



![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)


